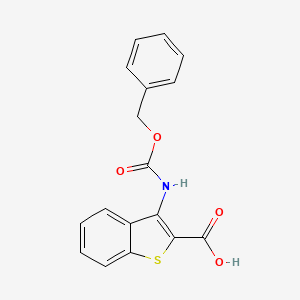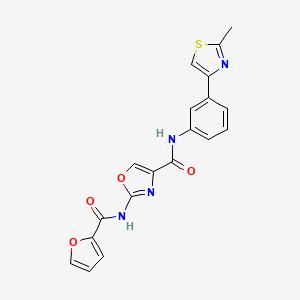![molecular formula C16H12ClN3O2S B2898182 8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034532-48-2](/img/structure/B2898182.png)
8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
Research has delved into the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, demonstrating the methodological advancements and the physicochemical characteristics of these compounds. A study by Zadorozhny, Turov, and Kovtunenko (2010) highlighted the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, starting from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate. This research not only presented a novel method with increased yield but also compared the biological potential and physicochemical properties of these compounds with positionally isomeric thienopyrimidinones and benzene isosteres, indicating variations in electronic spectra and biological activity profiles due to the position of the sulfur atom (Zadorozhny, Turov, & Kovtunenko, 2010).
Crystal Engineering and pi-pi Stacking Interactions
The study of crystal engineering and pi-pi stacking interactions in compounds with alternating electron-rich and electron-deficient units has been an area of focus. Chang et al. (2008) synthesized new dipolar compounds containing thieno[3,2-b]thiophene units and analyzed their structural characteristics through single-crystal X-ray diffraction. This research offered insights into molecular arrangement and electronic coupling, which have implications for materials science, particularly in the context of electronic devices and sensors (Chang et al., 2008).
Anticancer Activity
The synthesis of novel fused pyridine ring systems has been investigated for their anticancer activity. Elansary et al. (2012) reported on the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and their in vitro evaluation against human breast adenocarcinoma MCF-7 and colon carcinoma cell lines (HCT 116). This study identified compounds with potent to moderate growth inhibitory activity, highlighting the potential therapeutic applications of these molecules in cancer treatment (Elansary, Moneer, Kadry, & Gedawy, 2012).
Heterocyclic Chemistry and Tandem Transformations
Investigations into heterocyclic chemistry and tandem transformations have led to the discovery of novel synthetic pathways and the development of diverse heterocycles. Pokhodylo et al. (2010) explored transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis, contributing to the synthesis of new heterocyclic systems and expanding the toolkit available for organic and medicinal chemists (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
properties
IUPAC Name |
13-chloro-5-(thiophene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-11-1-2-14-18-13-3-5-19(15(21)10-4-6-23-9-10)8-12(13)16(22)20(14)7-11/h1-2,4,6-7,9H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLRWWVBORKNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)
![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)
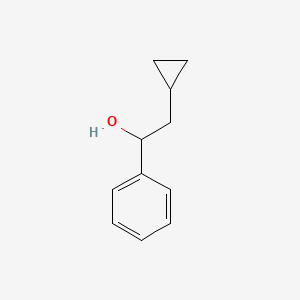
![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)

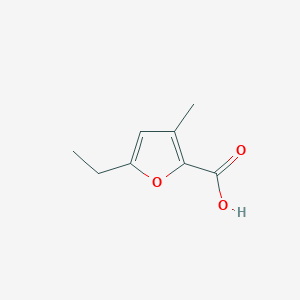
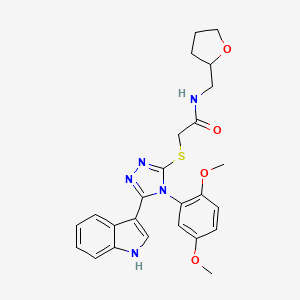
![(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate](/img/structure/B2898112.png)
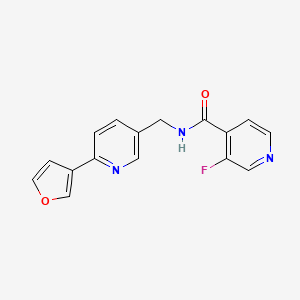
![2-(9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2898116.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2898117.png)
